3-(5-BROMOTHIOPHEN-2-YL)-6-ETHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE
Overview
Description
3-(5-BROMOTHIOPHEN-2-YL)-6-ETHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a unique combination of thiophene, oxazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMOTHIOPHEN-2-YL)-6-ETHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of thiophene followed by cyclization with ethyl-substituted oxazole and pyrimidine derivatives. The reaction conditions often involve the use of solvents such as chloroform or dichloromethane, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(5-BROMOTHIOPHEN-2-YL)-6-ETHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction can lead to different oxazole and pyrimidine derivatives.
Scientific Research Applications
3-(5-BROMOTHIOPHEN-2-YL)-6-ETHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(5-BROMOTHIOPHEN-2-YL)-6-ETHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, π-π interactions, and hydrophobic interactions, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine
- 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine
Uniqueness
3-(5-BROMOTHIOPHEN-2-YL)-6-ETHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE is unique due to its combination of thiophene, oxazole, and pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-6-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2S/c1-2-7-13-10(16)8-9(15-17-11(8)14-7)5-3-4-6(12)18-5/h3-4H,2H2,1H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOQSMZXGSAZHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NO2)C3=CC=C(S3)Br)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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